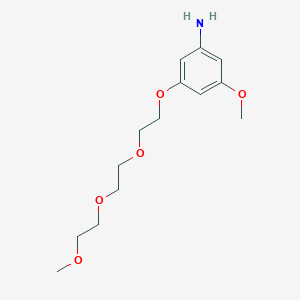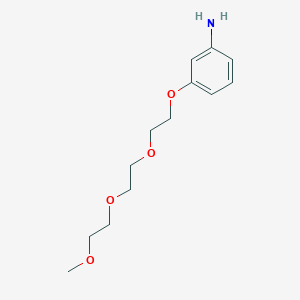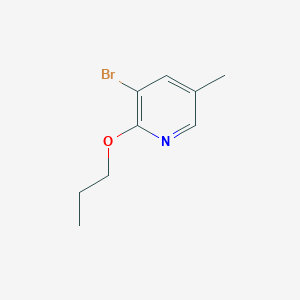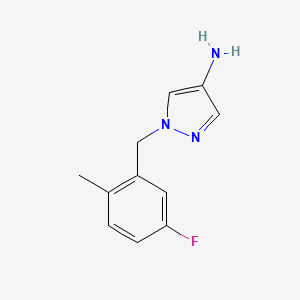
1-(5-Bromothiophen-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromothiophen-3-yl)ethanol is an organic compound with the molecular formula C6H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom at the 5-position and a hydroxyl group at the 3-position of the thiophene ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-3-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of thiophene followed by the introduction of the hydroxyl group. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The hydroxyl group can be introduced through a Grignard reaction or by using other suitable reagents.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance the reaction efficiency.
化学反応の分析
Types of Reactions: 1-(5-Bromothiophen-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
- Oxidation of this compound can yield 1-(5-Bromothiophen-3-yl)ethanone.
- Reduction can produce 1-(5-Thiophen-3-yl)ethanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Bromothiophen-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of materials with specific electronic properties, such as conductive polymers.
作用機序
The mechanism of action of 1-(5-Bromothiophen-3-yl)ethanol depends on the specific application. In chemical reactions, the bromine atom and hydroxyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors.
類似化合物との比較
1-(5-Bromothiophen-3-yl)ethanol can be compared with other thiophene derivatives, such as:
1-(5-Chlorothiophen-3-yl)ethanol: Similar structure but with a chlorine atom instead of bromine.
1-(5-Methylthiophen-3-yl)ethanol: Contains a methyl group instead of a halogen.
1-(5-Nitrothiophen-3-yl)ethanol: Contains a nitro group, which significantly alters its reactivity.
特性
IUPAC Name |
1-(5-bromothiophen-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOQRUZGKSCZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine](/img/structure/B7978267.png)


![Benzyl[(3-bromo-5-methylphenyl)methyl]amine](/img/structure/B7978304.png)








